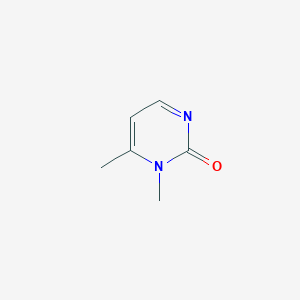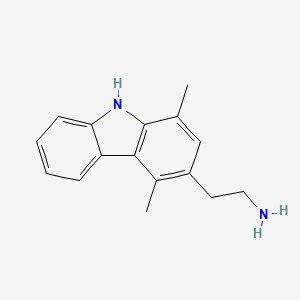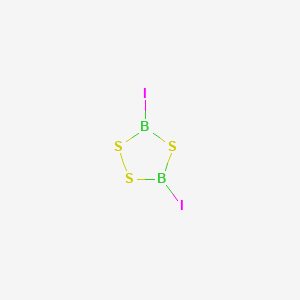
3,5-Diiodo-1,2,4,3,5-trithiadiborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diiodo-1,2,4,3,5-trithiadiborolane is a chemical compound with the molecular formula B₂I₂S₃. It is characterized by the presence of iodine and sulfur atoms within its structure, making it a unique compound in the field of boron chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-1,2,4,3,5-trithiadiborolane typically involves the reaction of boron-containing precursors with iodine and sulfur sources. One common method involves the use of boron trichloride (BCl₃) and elemental sulfur (S₈) in the presence of iodine (I₂). The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,5-Diiodo-1,2,4,3,5-trithiadiborolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through reactions with suitable reagents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel.
Cross-Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学研究应用
3,5-Diiodo-1,2,4,3,5-trithiadiborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Materials Science: The compound’s ability to undergo cross-coupling reactions makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
作用机制
The mechanism of action of 3,5-Diiodo-1,2,4,3,5-trithiadiborolane involves its ability to participate in various chemical reactions. The iodine atoms in the compound can be activated by catalysts, facilitating substitution and cross-coupling reactions. These reactions often involve the formation of intermediate complexes with the catalyst, followed by the transfer of functional groups to form the desired products .
相似化合物的比较
Similar Compounds
3,5-Diiodothyronine: An active thyroid hormone with two iodine atoms at positions 3 and 5 of its inner ring.
3,5-Diiodo-1,2,4-thiadiazole: A compound with a similar iodine and sulfur-containing structure, used in the synthesis of therapeutic agents.
Uniqueness
3,5-Diiodo-1,2,4,3,5-trithiadiborolane is unique due to its boron-containing structure, which distinguishes it from other iodine and sulfur-containing compounds. Its ability to undergo a variety of chemical reactions, particularly cross-coupling reactions, makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
13845-20-0 |
|---|---|
分子式 |
B2I2S3 |
分子量 |
371.6 g/mol |
IUPAC 名称 |
3,5-diiodo-1,2,4,3,5-trithiadiborolane |
InChI |
InChI=1S/B2I2S3/c3-1-5-2(4)7-6-1 |
InChI 键 |
WHSIESUUHRPCGR-UHFFFAOYSA-N |
规范 SMILES |
B1(SB(SS1)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


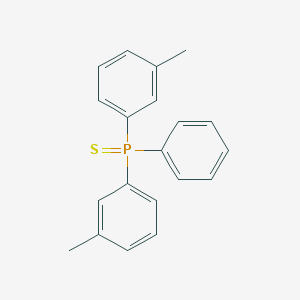
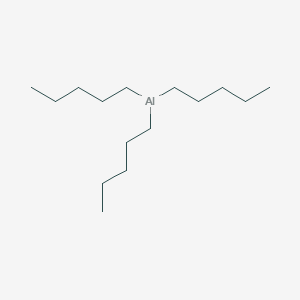
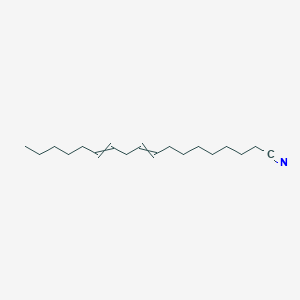
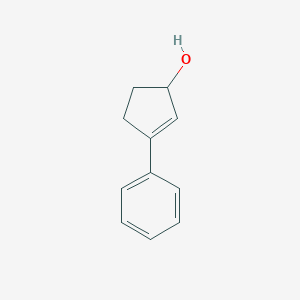
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
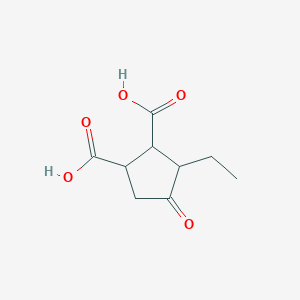
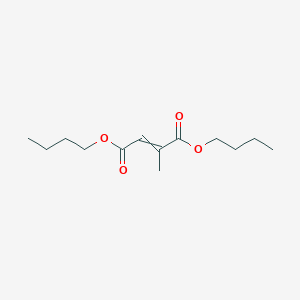
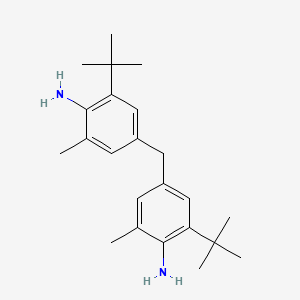
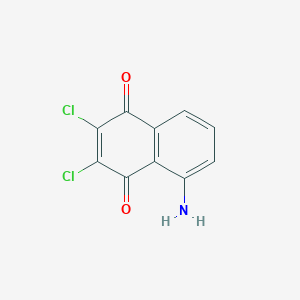
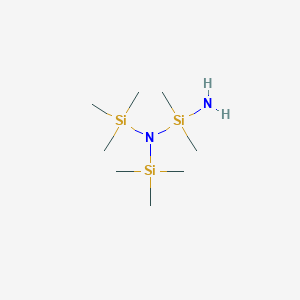
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)

